3-(3,5-Difluorophenyl)-1H-pyrazole
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Overview
Description
3-(3,5-Difluorophenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a 3,5-difluorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a range of biochemical pathways .
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other pyrazole compounds, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the difluorophenyl group, which may enhance the compound’s reactivity or binding affinity .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 3-(3,5-Difluorophenyl)-1H-pyrazole in animal models . Future studies should explore this aspect to determine any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-1H-pyrazole typically involves the reaction of 3,5-difluorophenylhydrazine with 1,3-diketones under acidic or basic conditions. One common method is the cyclization of 3,5-difluorophenylhydrazine with ethyl acetoacetate in the presence of acetic acid, yielding the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can produce different pyrazole derivatives .
Scientific Research Applications
3-(3,5-Difluorophenyl)-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and induce apoptosis in cancer cells.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
Uniqueness
3-(3,5-Difluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-(3,5-difluorophenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKVDGFQKMRCGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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